molecular formula C18H23ClN6O2 B3020124 5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide CAS No. 2034419-68-4

5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide

Cat. No. B3020124
CAS RN: 2034419-68-4
M. Wt: 390.87
InChI Key: ZZSCTIGBSKCZMF-UHFFFAOYSA-N
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Description

The compound "5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chloro-substituted benzamides and triazine derivatives, which are known for their biological activities, including anticancer and receptor antagonistic properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simpler aromatic or heteroaromatic compounds. For example, the synthesis of a chlorothienopyrimidinyl benzamide derivative was achieved by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which in turn was prepared from a chlorinated thienopyrimidine and urea . This suggests that the synthesis of the compound would likely involve similar strategies, such as condensation reactions and the use of chlorination agents like phosphorus oxychloride.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal structure of a chlorothienopyrimidinyl benzamide derivative was determined to belong to the tetragonal system, and DFT calculations were used to compare optimized geometric bond lengths and angles with experimental values . This indicates that the molecular structure of the compound could also be analyzed using these methods to gain insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and electronic structure. The presence of a chloro-substituted benzamide moiety suggests potential for further substitution reactions, as seen in the synthesis of various derivatives . Additionally, the triazine ring, a common feature in these compounds, is known for its reactivity in nucleophilic substitution reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their solubility, melting points, and stability. The presence of methoxy and dimethylamino groups could influence the compound's solubility in organic solvents, while the chloro and pyrrolidinyl groups could affect its stability and reactivity. The antiproliferative activity of a related chlorothienopyrimidinyl benzamide derivative against various cancer cell lines suggests that the compound may also possess similar biological properties .

properties

IUPAC Name

5-chloro-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-24(2)17-21-15(22-18(23-17)25-8-4-5-9-25)11-20-16(26)13-10-12(19)6-7-14(13)27-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSCTIGBSKCZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide

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